molecular formula C23H27NO4 B11819898 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid

Cat. No.: B11819898
M. Wt: 381.5 g/mol
InChI Key: YLTHBAOIBAYEHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group for amines in organic synthesis. This compound is particularly useful in the field of biochemistry and molecular biology due to its stability and reactivity.

Preparation Methods

The synthesis of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction conditions usually involve an organic solvent like dichloromethane and are carried out at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process.

Chemical Reactions Analysis

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling Reactions: It can participate in peptide bond formation through reactions with carboxylic acids or activated esters.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the Fmoc group is replaced by other nucleophiles.

Common reagents used in these reactions include piperidine for deprotection and carbodiimides like dicyclohexylcarbodiimide (DCC) for coupling reactions. The major products formed from these reactions are peptides or modified amino acids .

Scientific Research Applications

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid is widely used in scientific research, particularly in:

    Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.

    Bioconjugation: The compound is used to attach peptides to other molecules, such as fluorescent dyes or drugs, for various biological applications.

    Drug Development: It is employed in the development of peptide-based therapeutics and in the study of protein-protein interactions.

Mechanism of Action

The mechanism of action of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amine, allowing for further functionalization or coupling .

Comparison with Similar Compounds

Similar compounds to 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4-dimethylpentanoic acid include:

    Fmoc-protected amino acids: These compounds also contain the Fmoc group and are used in peptide synthesis.

    Boc-protected amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group as a protecting group instead of Fmoc.

    Cbz-protected amino acids: These compounds use the benzyloxycarbonyl (Cbz) group as a protecting group.

The uniqueness of this compound lies in its specific structure, which provides stability and ease of deprotection under mild conditions, making it highly suitable for automated peptide synthesis .

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4,4-dimethylpentanoic acid

InChI

InChI=1S/C23H27NO4/c1-23(2,3)12-15(21(25)26)13-24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

YLTHBAOIBAYEHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.